Methyl 3,5-di-O-caffeoyl quinate is a polyphenolic compound derived from the esterification of caffeic acid with quinic acid. This compound features two caffeoyl groups attached to the 3 and 5 positions of the quinic acid backbone, making it a member of the caffeoylquinic acid family. It is recognized for its complex structure, which contributes to its diverse biological activities and potential health benefits. The molecular formula for methyl 3,5-di-O-caffeoyl quinate is C26H26O12, and it has a molecular weight of approximately 518.48 g/mol .
Methyl 3,5-di-O-caffeoyl quinate (C26H26O12) is a naturally occurring compound found in plants like Suaeda glauca and Dichrocephala bicolor. Research suggests it possesses hepatoprotective properties, meaning it may protect the liver from damage [, ].
Methyl 3,5-di-O-caffeoyl quinate is a methyl ester, a type of organic compound formed by the condensation of a carboxylic acid with methanol []. It also falls under the categories of tertiary alcohols, catechols (compounds with two hydroxyl groups attached to an aromatic ring), cinnamate esters (esters derived from cinnamic acid), and secondary alcohols []. Structurally, it is related to 3,5-di-O-caffeoyl quinic acid, but with an additional methyl group attached [].
Studies have isolated methyl 3,5-di-O-caffeoyl quinate from Suaeda glauca and Dichrocephala bicolor. Suaeda glauca is a salt-tolerant shrub found in coastal regions worldwide []. Dichrocephala bicolor is a flowering plant native to tropical and subtropical areas []. Further research may reveal its presence in other plant species.
These reactions are significant in both synthetic chemistry and biological contexts, influencing the compound's stability and reactivity.
Methyl 3,5-di-O-caffeoyl quinate exhibits a range of biological activities:
The synthesis of methyl 3,5-di-O-caffeoyl quinate typically involves esterification reactions. Common methods include:
Methyl 3,5-di-O-caffeoyl quinate has several applications:
Research on interaction studies reveals that methyl 3,5-di-O-caffeoyl quinate interacts with various biological targets:
These interactions highlight its therapeutic potential across multiple health domains.
Methyl 3,5-di-O-caffeoyl quinate shares structural similarities with other caffeoylquinic acids but is unique due to its specific arrangement of caffeoyl groups. Similar compounds include:
| Compound | Structure Type | Key Biological Activity |
|---|---|---|
| Methyl 3,5-di-O-caffeoyl quinate | Di-caffeoyl derivative | Antioxidant, anti-inflammatory |
| Chlorogenic Acid | Mono-caffeoyl derivative | Strong antioxidant |
| Caffeic Acid | Simple phenolic | Anti-inflammatory |
| Methyl 4-O-caffeoylquinate | Mono-caffeoyl derivative | Varies based on position |
The unique arrangement of caffeoyl groups in methyl 3,5-di-O-caffeoyl quinate contributes to its distinct bioactivity profile compared to these similar compounds.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C26H26O12 | [1] |
| Molecular Weight | 530.5 g/mol | [1] |
| Exact Mass | 530.142426 g/mol | [2] |
| CAS Registry Number | 159934-13-1 | [1] |
| PubChem CID | 10075681 | [1] |
| ChEBI ID | CHEBI:66708 | [1] |
The molecular composition of methyl 3,5-di-O-caffeoyl quinate, with its specific arrangement of carbon, hydrogen, and oxygen atoms, provides the foundation for understanding its chemical behavior, reactivity patterns, and biological interactions [5].
The stereochemistry of methyl 3,5-di-O-caffeoyl quinate is a critical aspect of its molecular structure that influences its three-dimensional arrangement and biological activity [1]. This compound possesses multiple stereogenic centers, primarily located within its quinic acid core, which contribute to its specific spatial configuration [2].
The quinic acid backbone of methyl 3,5-di-O-caffeoyl quinate exhibits a defined stereochemical arrangement, specifically a (3R,5R) configuration at the esterification sites where the caffeoyl groups are attached [1] [2]. This stereochemical designation indicates that both the 3 and 5 positions on the cyclohexane ring have the R absolute configuration according to the Cahn-Ingold-Prelog priority rules [1].
A distinctive stereochemical feature of methyl 3,5-di-O-caffeoyl quinate is the trans (E) configuration of the double bonds in both caffeoyl units [12]. This geometric isomerism is characterized by the positioning of the aromatic rings and carboxyl groups on opposite sides of the carbon-carbon double bond, creating a more extended and stable conformation compared to the cis (Z) isomer [12]. The trans configuration is particularly important for the compound's biological properties and has been shown to influence its interaction with various molecular targets [11].
Table 2: Stereochemical Features of Methyl 3,5-di-O-caffeoyl quinate
| Feature | Details | Reference |
|---|---|---|
| Quinic Acid Stereochemistry | (3R,5R) configuration at esterification sites | [1] [2] |
| Caffeoyl Double Bond Configuration | Trans (E) configuration in both caffeoyl units | [12] |
| Chiral Centers | Multiple stereocenters in quinic acid core | [1] |
| IUPAC Stereochemical Designation | methyl (3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate | [1] |
Conformational analysis of methyl 3,5-di-O-caffeoyl quinate reveals that the cyclohexane ring of the quinic acid core predominantly adopts a chair conformation, which is the most energetically favorable arrangement for six-membered rings [11]. This conformation positions the hydroxyl groups and caffeoyl substituents in specific spatial orientations that minimize steric hindrance and optimize hydrogen bonding interactions [11].
The stereochemistry of methyl 3,5-di-O-caffeoyl quinate can undergo isomerization under certain conditions, particularly upon exposure to ultraviolet light [12]. This process can lead to the formation of different geometric isomers, including 3-cis,5-trans, 3-trans,5-cis, and 3-cis,5-cis configurations, each with potentially different biological activities [12]. The natural form of the compound, however, is predominantly the 3-trans,5-trans isomer [12].
The quinic acid core forms the central structural framework of methyl 3,5-di-O-caffeoyl quinate, providing the scaffold to which the caffeoyl groups and methyl ester are attached [14]. Quinic acid is classified as a cyclohexanecarboxylic acid with a specific arrangement of hydroxyl groups that contribute to its chemical properties and reactivity [14].
The basic structure of quinic acid consists of a cyclohexane ring with a carboxylic acid group at position 1, forming a cyclohexanecarboxylic acid backbone [14]. This cyclic polyol structure is characterized by the presence of four hydroxyl groups at positions 1, 3, 4, and 5 of the cyclohexane ring [18]. In methyl 3,5-di-O-caffeoyl quinate, the carboxylic acid group at position 1 is modified to form a methyl ester, while the hydroxyl groups at positions 3 and 5 serve as attachment points for the caffeoyl substituents [1].
The hydroxyl group at position 1 of the quinic acid core in methyl 3,5-di-O-caffeoyl quinate is part of a tertiary alcohol structure, as it is attached to a carbon that also bears the methyl ester group [4]. This tertiary alcohol contributes to the compound's overall polarity and hydrogen bonding capabilities [4]. The hydroxyl group at position 4 remains unmodified and is available for hydrogen bonding interactions, further influencing the compound's solubility and reactivity patterns [4].
Table 3: Structural Components of Methyl 3,5-di-O-caffeoyl quinate
| Component | Description | Position/Location |
|---|---|---|
| Quinic Acid Core | Cyclohexanecarboxylic acid backbone | Central scaffold |
| Caffeoyl Groups | Two 3,4-dihydroxycinnamate units | Attached at positions 3 and 5 |
| Methyl Ester Group | Methyl carboxylate at position 1 | Position 1 of quinic acid |
| Hydroxyl Groups | Six hydroxyl groups total | Positions 1,4 (quinic); 3',4' (each caffeoyl) |
| Aromatic Rings | Two phenolic rings with catechol units | Terminal units of caffeoyl groups |
The cyclohexane ring of the quinic acid core in methyl 3,5-di-O-caffeoyl quinate adopts a chair conformation, which is the most stable arrangement for six-membered rings [17]. This conformation positions the substituents in either axial or equatorial orientations, with the bulkier groups typically preferring the equatorial position to minimize steric interactions [17]. The specific conformational arrangement of the quinic acid core influences the spatial orientation of the caffeoyl groups and their accessibility for potential interactions with biological targets [17].
The quinic acid core of methyl 3,5-di-O-caffeoyl quinate is derived biosynthetically from the shikimate pathway in plants, which is responsible for the production of aromatic amino acids and various secondary metabolites [15]. This biosynthetic origin connects methyl 3,5-di-O-caffeoyl quinate to other plant-derived compounds with similar structural features and biological activities [15].
The caffeoyl substituents represent a defining structural feature of methyl 3,5-di-O-caffeoyl quinate, with two such groups attached at positions 3 and 5 of the quinic acid core [1]. Each caffeoyl group is derived from caffeic acid (3,4-dihydroxycinnamic acid), a hydroxycinnamic acid with a characteristic phenylpropanoid (C6-C3) structure [23].
The chemical structure of each caffeoyl group consists of a 3,4-dihydroxyphenyl ring (also known as a catechol group) connected to the quinic acid core through an ester linkage [23]. This connection is formed between the carboxylic acid group of caffeic acid and the hydroxyl groups at positions 3 and 5 of the quinic acid backbone [1]. The resulting ester bonds are susceptible to hydrolysis under certain conditions, which can affect the stability of the compound [23].
A key structural feature of the caffeoyl substituents is the presence of a trans-ethylene (trans-CH=CH) wire that connects the aromatic ring to the carbonyl group of the ester linkage [23]. This unsaturated bond contributes to the conjugated system of the molecule, influencing its spectroscopic properties and reactivity [23]. The trans configuration of this double bond is energetically more stable than the cis configuration and is the predominant form found in natural sources [12].
The catechol moiety (3,4-dihydroxyphenyl group) of each caffeoyl substituent contains two adjacent hydroxyl groups on the aromatic ring [26]. These hydroxyl groups are capable of forming hydrogen bonds and can undergo oxidation to form quinones under appropriate conditions [26]. The catechol structure is particularly important for the compound's chemical reactivity and is a common feature in many plant-derived polyphenolic compounds [23].
The positioning of the caffeoyl groups at the 3 and 5 positions of the quinic acid core creates a specific three-dimensional arrangement that distinguishes methyl 3,5-di-O-caffeoyl quinate from other dicaffeoylquinic acid derivatives, such as the 3,4- and 4,5-isomers [11]. This regiochemistry influences the compound's molecular recognition properties and its interactions with biological targets [11].
The caffeoyl substituents contribute significantly to the overall polarity and hydrogen bonding capabilities of methyl 3,5-di-O-caffeoyl quinate through their hydroxyl groups [23]. These functional groups can act as both hydrogen bond donors and acceptors, facilitating interactions with water molecules and polar regions of proteins [23]. Additionally, the aromatic rings of the caffeoyl groups can participate in π-π stacking interactions with other aromatic systems, further expanding the compound's potential for molecular recognition [26].
Methyl 3,5-di-O-caffeoyl quinate exhibits distinct physicochemical properties that influence its behavior in various environments and its potential applications in research and industry [27]. Understanding these properties is essential for predicting the compound's stability, solubility, and interactions with other molecules [27].
In terms of physical appearance, methyl 3,5-di-O-caffeoyl quinate presents as a yellow powder at room temperature, which is characteristic of many plant-derived polyphenolic compounds [32]. This coloration is attributed to the extended conjugated system within the molecule, particularly in the caffeoyl groups, which absorbs light in the visible spectrum [32].
The solubility profile of methyl 3,5-di-O-caffeoyl quinate reveals its behavior in different solvents, which is crucial for extraction, purification, and formulation processes [27]. The compound demonstrates good solubility in dimethyl sulfoxide (DMSO), making this solvent suitable for preparing stock solutions for laboratory experiments [27]. It is also soluble in ethanol, which can be advantageous for certain applications where DMSO is not preferred [27]. However, methyl 3,5-di-O-caffeoyl quinate shows only slight solubility in methanol, indicating the influence of solvent polarity and hydrogen bonding capabilities on its dissolution behavior [27].
Table 4: Physicochemical Properties of Methyl 3,5-di-O-caffeoyl quinate
| Property | Value/Description | Reference |
|---|---|---|
| Appearance | Yellow powder | [32] |
| Solubility in DMSO | Soluble | [27] |
| Solubility in Methanol | Slightly soluble | [27] |
| Solubility in Ethanol | Soluble | [27] |
| Stability | Stable under proper storage conditions | [27] |
| Storage Conditions | 2-8°C, tightly sealed, protect from light | [27] |
The stability of methyl 3,5-di-O-caffeoyl quinate is influenced by various environmental factors, including temperature, light exposure, and pH [27]. Under proper storage conditions, the compound remains relatively stable, but specific precautions are necessary to maintain its integrity over time [27]. Recommended storage conditions include keeping the compound at refrigerated temperatures (2-8°C) in tightly sealed containers to prevent moisture absorption and degradation [27]. Additionally, protection from light is advised to prevent photochemical reactions that could lead to isomerization of the trans double bonds in the caffeoyl groups [12].
The chemical stability of methyl 3,5-di-O-caffeoyl quinate is particularly affected by its ester linkages, which can undergo hydrolysis in aqueous environments, especially under acidic or basic conditions [35]. This hydrolysis can result in the cleavage of the caffeoyl groups from the quinic acid core, leading to the formation of caffeic acid and partially esterified quinic acid derivatives [35]. The methyl ester group at position 1 is also susceptible to hydrolysis, which can convert the compound to its corresponding acid form [35].
Another important aspect of methyl 3,5-di-O-caffeoyl quinate's stability is its susceptibility to oxidation, particularly at the catechol groups of the caffeoyl substituents [35]. These dihydroxyphenyl moieties can undergo oxidation to form quinones, especially in the presence of oxygen, metal ions, or enzymatic catalysts [35]. This oxidation process can lead to color changes and potential polymerization reactions, affecting the compound's purity and activity [35].
The spectroscopic characteristics of methyl 3,5-di-O-caffeoyl quinate provide valuable information for its identification, structural elucidation, and purity assessment [31]. Various spectroscopic techniques, including ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), reveal distinct features of this compound [31].
UV-Vis spectroscopy of methyl 3,5-di-O-caffeoyl quinate shows characteristic absorption maxima at 242 nm (shoulder), 296 nm (shoulder), and 329 nm [34]. These absorption bands are primarily attributed to the π→π* and n→π* electronic transitions in the conjugated systems of the caffeoyl groups [34]. The absorption pattern is typical of hydroxycinnamic acid derivatives and can be used as a fingerprint for identification and quantification purposes [34].
IR spectroscopy provides insights into the functional groups present in methyl 3,5-di-O-caffeoyl quinate [32]. The IR spectrum exhibits characteristic absorption bands at 3390 cm⁻¹ (O-H stretching), 2955 cm⁻¹ (C-H stretching), 1695 cm⁻¹ (C=O stretching of ester groups), and 1598 cm⁻¹ (aromatic C=C stretching) [32]. These spectral features confirm the presence of hydroxyl groups, ester linkages, and aromatic rings in the molecular structure [32].
Table 5: Spectroscopic Characteristics of Methyl 3,5-di-O-caffeoyl quinate
| Technique | Key Features/Peaks | Reference |
|---|---|---|
| UV-Vis Spectroscopy | λmax: 242 nm (sh), 296 nm (sh), 329 nm | [34] |
| IR Spectroscopy | 3390 cm⁻¹ (OH), 2955 cm⁻¹ (CH), 1695 cm⁻¹ (C=O), 1598 cm⁻¹ (aromatic) | [32] |
| ¹H NMR | Characteristic signals at δ 5.31, 5.23 (H-3, H-5), 6.26 (caffeoyl H-8), aromatic signals 6.73-7.57 | [32] |
| ¹³C NMR | Carbonyl carbons: 167.12, 166.32 ppm; aromatic carbons: 115-149 ppm | [32] |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 531, [M+Na]⁺ = 553, [M+K]⁺ = 569 | [34] |
| HRMS | Exact mass: 530.142426 Da | [2] |
NMR spectroscopy is particularly valuable for elucidating the detailed structure of methyl 3,5-di-O-caffeoyl quinate [32]. The ¹H NMR spectrum displays characteristic signals for the protons at positions 3 and 5 of the quinic acid core (δ 5.31 and 5.23 ppm), which are deshielded due to the adjacent ester groups [32]. The olefinic protons of the caffeoyl groups appear as doublets around δ 6.26 ppm (H-8) and δ 7.57 ppm (H-7), with a large coupling constant (J ≈ 16 Hz) that confirms the trans configuration of the double bonds [32]. The aromatic protons of the caffeoyl groups resonate in the range of δ 6.73-7.57 ppm, showing characteristic splitting patterns for the 3,4-disubstituted phenyl rings [32].
The ¹³C NMR spectrum of methyl 3,5-di-O-caffeoyl quinate provides complementary structural information [32]. The carbonyl carbons of the ester groups appear at δ 167.12 and 166.32 ppm, while the aromatic carbons of the caffeoyl groups resonate in the range of δ 115-149 ppm [32]. The carbons of the quinic acid core show signals between δ 70-80 ppm for those bearing oxygen atoms and δ 30-40 ppm for the methylene carbons [32].
Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of methyl 3,5-di-O-caffeoyl quinate [34]. Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode shows characteristic peaks at m/z 531 [M+H]⁺, 553 [M+Na]⁺, and 569 [M+K]⁺, corresponding to the protonated molecule and its sodium and potassium adducts, respectively [34]. High-resolution mass spectrometry (HRMS) confirms the exact mass of 530.142426 Da, which is consistent with the molecular formula C26H26O12 [2].